molecular formula C27H18N2O3 B5206393 7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE

7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE

Cat. No.: B5206393
M. Wt: 418.4 g/mol
InChI Key: WTCCIUHYMXOFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is part of a broader class of heterocyclic compounds that exhibit significant pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an amine group occurs . Another approach involves the reduction of benzonitrile followed by reductive amination of benzaldehyde over Raney nickel .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may act on serine proteases and trypsin, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

7-(benzylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O3/c30-26-17-10-4-5-11-18(17)27(31)24-23(26)20(28-15-16-8-2-1-3-9-16)14-22-25(24)29-19-12-6-7-13-21(19)32-22/h1-14,28-29H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCCIUHYMXOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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